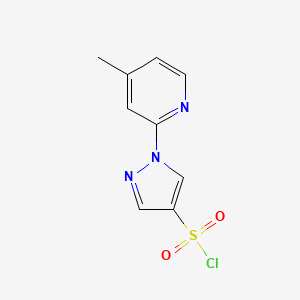

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

説明

特性

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQDVCAGCMBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Pyrazole Core with Pyridinyl Substitution

The pyrazole ring bearing the 4-methylpyridin-2-yl substituent is typically synthesized by condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or related precursors. While specific literature on this exact substitution is limited, analogous pyrazole syntheses use hydrazine hydrate and diketones under controlled temperature to yield substituted pyrazoles quantitatively.

Sulfonylation of the Pyrazole Ring

Sulfonylation is performed by reacting the pyrazole derivative with chlorosulfonic acid under an inert atmosphere (nitrogen) at low temperature (0 °C), followed by gradual warming to around 60 °C for an extended period (e.g., 10 hours). This step introduces the sulfonyl group (-SO3H) at the 4-position of the pyrazole ring.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride by treatment with thionyl chloride at elevated temperatures (around 60 °C) for a couple of hours. This chlorination step is essential for generating the reactive sulfonyl chloride functional group.

Purification

Post-reaction, the mixture is quenched with cold water and dichloromethane or chloroform. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum. Purification is typically achieved by column chromatography to isolate the pure sulfonyl chloride compound.

Representative Reaction Conditions and Yields

Comparative Notes on Bases and Solvents in Related Pyrazole Sulfonyl Chloride Syntheses

In related pyrazole sulfonyl chloride derivatives, bases such as potassium tert-butoxide in THF have shown superior yields compared to NaH, NaOH, or carbonate bases. Solvents like dichloromethane and chloroform are preferred for sulfonylation and chlorination steps due to their inertness and ability to dissolve reactants.

Research Findings and Optimization

- The sulfonylation and chlorination steps are sensitive to temperature and addition rates to avoid side reactions.

- Monitoring by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC–MS) is standard to track reaction progress.

- Optimized conditions for related pyrazole sulfonamide syntheses use diisopropylethylamine as a base and dichloromethane as solvent, stirring at room temperature for 16 hours to couple sulfonyl chloride intermediates with amines.

- Yields of sulfonyl chloride intermediates are generally high when reaction parameters are carefully controlled.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Pyrazole core synthesis | Hydrazine hydrate, diketone | Methanol, 25–35 °C | Substituted pyrazole intermediate |

| Sulfonylation | Chlorosulfonic acid | Chloroform, 0 °C to 60 °C, 10 h | Pyrazole-4-sulfonic acid |

| Chlorination | Thionyl chloride | 60 °C, 2 h | Pyrazole-4-sulfonyl chloride |

| Purification | Water, dichloromethane, Na2SO4 | Ambient, column chromatography | Pure sulfonyl chloride product |

化学反応の分析

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of sulfonic acids.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts like palladium complexes.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Chemical Formula: C9H8ClN3O2S

- Molecular Weight: 257.7 g/mol

- IUPAC Name: 1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride

- Appearance: Liquid

- Storage Temperature: Room temperature

The structure includes a pyrazole ring, a pyridine moiety, and a sulfonyl chloride group, which contributes to its reactivity and functionality in various applications.

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of sulfonyl chlorides, including 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, can act as tissue-selective androgen receptor modulators (SARMs). These compounds are being explored for their potential in treating androgen receptor-dependent cancers such as prostate cancer. The ability to modulate androgen receptors selectively offers a promising therapeutic avenue for conditions where traditional hormone therapies may be less effective .

Synthesis of Novel Compounds:

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create sulfonamides with enhanced pharmacological properties through nucleophilic substitution reactions .

Material Science

Polymer Chemistry:

In material science, sulfonyl chlorides are often utilized in the synthesis of polymers and copolymers. The reactivity of the sulfonyl chloride group allows for the introduction of functional groups into polymer backbones, which can enhance properties such as solubility, thermal stability, and mechanical strength.

Agrochemical Applications

Pesticide Development:

The compound's ability to form stable bonds with biological targets makes it a candidate for developing new agrochemicals, including pesticides. Research into its derivatives has shown potential for creating compounds that can effectively target pests while minimizing environmental impact .

Case Study 1: Anticancer Research

A study published in Nature explored the efficacy of pyrazole derivatives, including those derived from this compound, against prostate cancer cell lines. The results demonstrated that certain modifications to the pyrazole structure significantly increased potency against cancer cells while reducing toxicity to normal cells .

Case Study 2: Synthesis of Sulfonamides

In a recent publication in Journal of Medicinal Chemistry, researchers reported on the synthesis of novel sulfonamides from pyrazole derivatives. The study highlighted how this compound was used to create compounds with improved inhibitory activity against specific enzymes involved in inflammatory processes .

作用機序

The mechanism of action of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

類似化合物との比較

Key Properties :

- Molecular Formula : C₉H₈ClN₃O₂S

- Molecular Weight : 257.70 g/mol

- CAS RN : 1247076-12-5

- Purity : 95% (typical commercial grade)

A detailed comparison of structural analogs and their properties is provided below.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Compounds like 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride exhibit enhanced electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines) . Aromatic vs. Aliphatic Substituents: Pyridine/pyrimidine derivatives (e.g., the target compound and 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride) enable π-π interactions in drug design, while aliphatic groups (e.g., oxane in ) improve solubility in non-polar solvents.

Steric Hindrance :

- Bulky substituents (e.g., 5-chloro-2-methoxyphenyl in ) may reduce reaction rates in sterically demanding environments compared to smaller groups like methylpyridin-2-yl.

Thermal Stability :

- The trifluoromethylpyrimidine derivative () has a melting point of 97–99°C, suggesting moderate thermal stability. Data for the target compound is unavailable, but pyridine derivatives generally exhibit higher stability than aliphatic analogs.

Commercial Availability :

- The target compound is discontinued in some catalogs, whereas analogs like 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride remain available, reflecting demand for specific substituent patterns .

生物活性

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, a compound with the chemical formula CHClNOS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

- Molecular Weight : 257.7 g/mol

- IUPAC Name : 1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride

- Appearance : Liquid

- Storage Temperature : Room temperature

- Safety Information : Classified as dangerous with hazard statements indicating skin and eye corrosion potential (H314) .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains. In particular, the compound has shown potential in inhibiting biofilm formation in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | S. aureus | 15.625 - 62.5 |

| This compound | E. faecalis | 62.5 - 125 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. A recent investigation into pyrazole compounds indicated that they could induce cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives, particularly those with halogen substitutions, exhibited enhanced efficacy when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .

| Pyrazole Derivative | Cell Line | Cytotoxicity (IC50 μM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | MDA-MB-231 | 5 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated significant anti-inflammatory effects. For example, studies have shown that related pyrazole derivatives can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating their potential as anti-inflammatory agents .

Case Studies

- Study on Antifungal Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi. The results showed that several compounds displayed moderate to excellent antifungal activity, particularly against species such as Botrytis cinerea and Fusarium solani .

- Combination Therapy in Cancer Treatment : A study focusing on the combination of pyrazole derivatives with doxorubicin found that certain compounds significantly enhanced the drug's effectiveness in inducing apoptosis in cancer cells. This finding highlights the potential for developing combination therapies using pyrazole-based compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride?

- Methodology :

- Chloranil-mediated synthesis : React 4-methylpyridin-2-yl-pyrazole derivatives with chloranil (1.4 mmol) in xylene under reflux (25–30 hours). After cooling, separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and purify via recrystallization (methanol) .

- NaClO₂ oxidation : Oxidize thiol intermediates using NaClO₂ in acidic conditions to yield sulfonyl chlorides. This method is effective for pyridine-containing sulfonyl chlorides, with purification via column chromatography .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical workflow :

- X-ray crystallography : Resolve crystal structures to confirm bond angles and molecular geometry (e.g., mean C–C bond length = 0.004 Å, R factor = 0.050) .

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and FTIR for functional group analysis (e.g., sulfonyl chloride S=O stretches at ~1350–1150 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., C₁₀H₈ClN₃O₂S has a theoretical MW of 269.7 g/mol) .

Q. What safety protocols are essential when handling this sulfonyl chloride?

- Safety measures :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes (GHS H314: Causes severe skin burns) .

- Emergency procedures : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfonamide coupling reactions?

- Experimental design :

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 30 hours to <1 hour) by using controlled microwave irradiation (e.g., 100–150°C), which enhances reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution kinetics. Monitor pH to prevent premature hydrolysis .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride group for regioselective coupling .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Data contradiction analysis :

- Cross-validation : Compare X-ray crystallography data (e.g., dihedral angles between pyridine and pyrazole rings) with DFT-calculated geometries .

- Dynamic NMR : Resolve overlapping signals caused by rotational barriers (e.g., sulfonyl group conformation) by acquiring variable-temperature NMR spectra .

- Isotopic labeling : Use ³⁵S-labeled analogs to track sulfonyl group behavior in complex reaction mixtures .

Q. What mechanistic insights exist for the hydrolysis of this sulfonyl chloride under aqueous conditions?

- Kinetic and mechanistic studies :

- pH-dependent hydrolysis : At neutral pH, hydrolysis proceeds via nucleophilic attack by water, forming sulfonic acid. Under basic conditions (NaOH), the reaction accelerates due to increased nucleophilicity .

- Activation energy : Determine using Arrhenius plots (e.g., from 25–60°C) to model shelf-life stability .

Q. How can computational chemistry predict reactivity patterns in derivatives of this compound?

- Computational strategies :

- DFT calculations : Optimize transition states for sulfonamide formation (e.g., Fukui indices to identify electrophilic sites) .

- MD simulations : Model solvation effects in xylene or DMF to predict solubility and aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。